Amezinium Metilsulfate

Description

Overview of Sympathomimetic Agents in Biomedical Science

Sympathomimetic agents, also referred to as adrenergic agonists, are a class of compounds that mimic the effects of the body's natural "fight or flight" response. ontosight.ai They function by stimulating the sympathetic nervous system, similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org This stimulation can occur through several mechanisms. wikipedia.org Direct-acting agents bind to and activate adrenergic receptors (alpha and beta receptors) found in various tissues. ontosight.aiwikipedia.org Indirect-acting agents work by increasing the concentration of endogenous catecholamines in the synaptic cleft, either by promoting their release or by inhibiting their reuptake or breakdown. wikipedia.orgmdpi.com

The therapeutic applications of sympathomimetics are broad and are determined by their specific receptor activity and mechanism of action. nih.gov They are utilized in the management of numerous conditions, including cardiovascular issues like hypotension (low blood pressure), respiratory diseases such as asthma and COPD, and ophthalmic conditions like glaucoma. nih.govsimplenursing.com In biomedical research, these agents are invaluable tools for studying the functionality of the sympathetic nervous system and its role in regulating physiological processes. mdpi.com

Historical Context of Amezinium (B1665968) Metilsulfate Discovery and Early Research

Amezinium metilsulfate, known by trade names such as Regulton and Risumic, emerged from pharmacological research as a novel antihypotensive agent. wikipedia.orgjst.go.jpebi.ac.uk It was developed to address conditions characterized by low blood pressure, such as orthostatic hypotension. patsnap.com Early research, particularly prominent in the 1980s, focused on elucidating its unique mechanism of action and therapeutic potential. nih.gov These initial studies established that this compound effectively raises blood pressure. patsnap.comnih.gov A 1988 study published in Neurology investigated its effects in patients with severe neurogenic orthostatic hypotension, finding that it could raise blood pressure for up to 8 hours and improve symptoms. nih.gov This early work positioned amezinium as a valuable compound for both therapeutic use and for the scientific study of cardiovascular and autonomic nervous system regulation. ebi.ac.uknih.gov

Classification and Nomenclature within Pharmaceutical Sciences

This compound is classified as an indirect-acting sympathomimetic agent. patsnap.comnih.gov Its chemical structure is that of a pyridazine (B1198779) derivative. wikipedia.orgresearchgate.net Within the Anatomical Therapeutic Chemical (ATC) classification system, it is categorized under C01CA25, as an adrenergic and dopaminergic agent used in cardiac therapy. wikipedia.orgkegg.jp The compound is scientifically identified by a number of formal names and registry numbers to ensure precision in research and clinical contexts.

| Identifier | Value |

| IUPAC Name | 4-amino-6-methoxy-1-phenylpyridazin-1-ium; methyl sulfate (B86663) wikipedia.org |

| CAS Registry Number | 30578-37-1 wikipedia.org |

| Chemical Formula | C12H15N3O5S wikipedia.org |

| Synonyms | Amezinium methyl sulfate, Lu-1631, Regulton, Risumic jst.go.jpmedchemexpress.com |

Significance of this compound in Contemporary Pharmacological Research

The significance of this compound in modern pharmacology stems from its multifaceted mechanism of action. patsnap.com It is not a simple agonist but rather a modulator of norepinephrine activity at the synapse. patsnap.com Research has demonstrated that this compound exerts its effects through a dual mechanism: it inhibits the neuronal reuptake of norepinephrine (Uptake-1) and also inhibits the enzyme monoamine oxidase (MAO), which is responsible for breaking down catecholamines. patsnap.comnih.gov This combined action leads to an increased availability and prolonged effect of norepinephrine in the synaptic cleft, resulting in enhanced adrenergic stimulation, which elevates vascular resistance and cardiac output. patsnap.com

This complex mechanism makes this compound a subject of ongoing research interest. patsnap.com It is used as a pharmacological tool to investigate the intricacies of sympathetic neurotransmission and cardiovascular control. nih.gov Studies continue to explore its specific interactions with adrenergic systems, for instance, its ability to potentiate the effects of exogenous norepinephrine while diminishing the effects of other indirectly acting sympathomimetics like tyramine (B21549). nih.gov Its distinct profile, which includes direct receptor stimulation (alpha and beta-1) alongside uptake and enzyme inhibition, provides a unique model for understanding the regulation of blood pressure. wikipedia.orgmedchemexpress.com

Structure

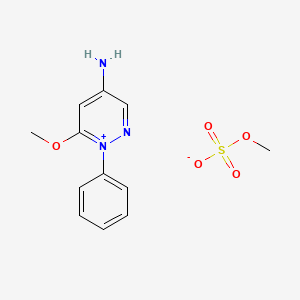

2D Structure

Properties

IUPAC Name |

6-methoxy-1-phenylpyridazin-1-ium-4-amine;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.CH4O4S/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10;1-5-6(2,3)4/h2-8,12H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASXVYVFFXULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41658-78-0 (Parent), 75-93-4 (Parent) | |

| Record name | Amezinium metilsulfate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00184657 | |

| Record name | Amezinium metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30578-37-1 | |

| Record name | Amezinium metilsulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30578-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amezinium metilsulfate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amezinium metilsulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amezinium metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amezinium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMEZINIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03NR868ICX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Amezinium Metilsulfate Action

Adrenergic Receptor Modulation and Signal Transduction Pathways

Amezinium (B1665968) metilsulfate exerts part of its effects through direct binding to and activation of postsynaptic adrenergic receptors. patsnap.com It has a direct agonistic effect on both alpha-adrenergic and beta-1 adrenergic receptors, which triggers distinct signal transduction pathways leading to specific physiological responses. patsnap.comchemsrc.comglpbio.com The adrenergic effects on blood pressure and heart rate are amplified by a slight increase in endogenous norepinephrine (B1679862), particularly in states of adrenoceptor supersensitivity. neurology.orgnih.gov

Amezinium metilsulfate stimulates vascular alpha-adrenoceptors, which is a key component of its pressor effect. ebi.ac.uk Studies suggest it most likely stimulates alpha-1B receptors located in the vascular wall. nih.gov Activation of these receptors on vascular smooth muscle cells triggers a signaling cascade that results in vasoconstriction. patsnap.com This narrowing of the blood vessels increases peripheral vascular resistance, which is a primary contributor to the observed increase in blood pressure. patsnap.compatsnap.com

Research findings have demonstrated this vasoconstrictor effect. A study on healthy male subjects showed that a single oral dose of amezinium significantly increased the vasoconstrictor response to sympathetic stimulation, as measured by a reduction in finger-tip blood flow. nih.gov The drug also enhances the vasoconstrictor response to exogenous noradrenaline. nih.gov

Table 1: Effects of Alpha-Adrenoceptor Stimulation by this compound

| Receptor Target | Cellular Action | Physiological Response |

|---|---|---|

| Alpha-1B Adrenoceptors nih.gov | Contraction of vascular smooth muscle | Vasoconstriction patsnap.com |

In addition to its effects on alpha-receptors, this compound is a stimulant of cardiac beta-1 adrenoceptors. chemsrc.comglpbio.comebi.ac.uk The beta-1 adrenergic receptor is a G-protein-coupled receptor that, upon activation, signals through its Gs alpha subunit. nih.gov This action upregulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov The subsequent rise in intracellular cAMP activates protein kinase A (PKA), which phosphorylates calcium channels, leading to an increased influx of calcium into cardiac muscle cells. nih.gov

Table 2: Effects of Beta-1 Adrenoceptor Stimulation by this compound

| Receptor Target | Signal Transduction Pathway | Physiological Response |

|---|---|---|

| Beta-1 Adrenoceptors chemsrc.comebi.ac.uk | Gs-protein -> Adenylyl Cyclase -> ↑cAMP -> PKA activation nih.gov | Increased heart rate patsnap.comebi.ac.uk |

| Increased intracellular Ca2+ influx nih.gov | Increased myocardial contractility patsnap.comnih.gov |

Norepinephrine Reuptake Inhibition Mechanisms

This compound is classified as an indirectly acting sympathomimetic drug, in part because it inhibits the reuptake of norepinephrine at postganglionic sympathetic neurons. neurology.orgnih.govmedkoo.com This action prevents the clearance of norepinephrine from the synapse, thereby amplifying and prolonging its effects. patsnap.compatsnap.com

The norepinephrine transporter (NET) is a protein located on the plasma membrane of presynaptic noradrenergic neurons. nih.gov Its primary function is to clear norepinephrine from the synaptic cleft after its release, thus terminating the neurotransmitter's signal. nih.gov this compound functions as a norepinephrine reuptake inhibitor by blocking the action of NET. patsnap.compatsnap.comebi.ac.uk This blockade results in an elevated concentration of norepinephrine in the synaptic cleft for a longer duration. patsnap.compatsnap.com The increased availability of this neurotransmitter leads to prolonged and enhanced stimulation of postsynaptic alpha and beta-adrenergic receptors, contributing significantly to the drug's vasoconstrictor and cardiac stimulant effects. patsnap.com

This compound directly interacts with the norepinephrine transporter (NET), also known as SLC6A2. kegg.jp Research has shown that amezinium is not only an inhibitor but also a substrate for the transporter, which is referred to as uptake1 in some literature. nih.gov This means the transporter recognizes amezinium and carries it into the presynaptic neuron and other cells, such as pulmonary endothelial cells, that express uptake1. nih.gov This transport and subsequent accumulation of the drug within the neuron is a critical factor that enhances its potency as an inhibitor of intraneuronal monoamine oxidase. nih.gov

Monoamine Oxidase (MAO) Inhibition Dynamics

A further dimension to the mechanism of this compound is its ability to inhibit monoamine oxidase (MAO). patsnap.compatsnap.comselleckchem.com MAO is a family of enzymes located within presynaptic neurons that are responsible for the degradation of monoamine neurotransmitters, including norepinephrine. patsnap.com By inhibiting this enzyme, this compound prevents the breakdown of norepinephrine that has been taken up into the neuron, which increases the amount of the neurotransmitter available for release back into the synapse. patsnap.compatsnap.com This action complements its other mechanisms to enhance sympathetic tone. patsnap.com

Detailed studies have revealed that amezinium is a highly selective and potent inhibitor of the MAO-A isoform. nih.gov Its potency is significantly greater in intact tissues compared to tissue homogenates because it is actively transported and accumulated at its site of action within the neuron by the norepinephrine transporter (uptake1). nih.gov

Table 3: Research Findings on MAO-A Inhibition by Amezinium

| Study Context | Amezinium Concentration | Finding | Reference |

|---|

Selective MAO-A Inhibition Profile and Implications

This compound is a potent and selective inhibitor of intraneuronal monoamine oxidase (MAO), specifically the MAO-A isoform. nih.govnih.gov This selectivity is significant because MAO-A is the primary enzyme responsible for the degradation of key neurotransmitters like norepinephrine and serotonin (B10506) within the neuron.

Research has demonstrated that amezinium is a much more potent MAO inhibitor in intact tissues, where it is accumulated in noradrenergic neurons via the uptake-1 transporter, than in tissue homogenates. nih.govnih.gov Studies in perfused rat lungs, where the endothelial cells contain the non-neuronal uptake-1 transporter, showed that amezinium is highly selective for MAO-A. nih.gov In one study, a concentration as low as 1 nM of amezinium was able to reduce the outflow of intraneuronally formed 3H-DOPEG, a metabolite of norepinephrine. nih.gov This effect was antagonized by cocaine, which blocks the uptake-1 transporter, highlighting the importance of neuronal uptake for amezinium's MAO-inhibiting activity. nih.gov In contrast, a much higher concentration of 1 µM was required to inhibit extraneuronal MAO. nih.gov

The selective inhibition of intraneuronal MAO-A by amezinium leads to an increase in the intraneuronal concentration of norepinephrine. nih.govpatsnap.com This amplified pool of norepinephrine is then available for release into the synaptic cleft, contributing to the drug's sympathomimetic effects. patsnap.compatsnap.com

Contribution to Catecholamine Levels

The impact of this compound on catecholamine levels is a direct consequence of its dual mechanism of MAO-A inhibition and norepinephrine reuptake inhibition. nih.govpatsnap.compatsnap.com By inhibiting MAO-A, amezinium prevents the breakdown of norepinephrine within the presynaptic neuron. patsnap.compatsnap.com Simultaneously, by blocking the norepinephrine transporter (NET), it prevents the reuptake of norepinephrine from the synaptic cleft. nih.govnih.gov

This combined action leads to a sustained increase in the availability of norepinephrine at the adrenergic receptors. patsnap.com Interestingly, some studies have reported that while amezinium effectively raises blood pressure, it may only cause a slight increase in plasma norepinephrine levels. nih.govnih.gov One study in healthy volunteers found that plasma concentrations of noradrenaline and adrenaline were not significantly influenced by amezinium at rest or during orthostatic stress. nih.gov Another study in patients with neurogenic orthostatic hypotension observed a slight increase in plasma norepinephrine levels after amezinium administration. nih.gov This suggests that the primary effect of amezinium is to enhance the efficiency of existing norepinephrine rather than to drastically increase its systemic concentration. Administration of amezinium has been shown to help maintain favorable blood pressure in hemodialysis patients, a state linked to plasma noradrenaline concentration. jst.go.jp

Tyramine (B21549) Uptake Inhibition

This compound is known to inhibit the uptake of tyramine. medchemexpress.comchemsrc.comtargetmol.comebi.ac.uk Tyramine is an indirectly acting sympathomimetic amine that is normally taken up into sympathetic neurons by the norepinephrine transporter (NET), where it displaces norepinephrine from storage vesicles, leading to a pressor response.

By inhibiting the uptake of tyramine, amezinium can diminish the effects of ingested tyramine, which is a crucial consideration for patients on MAO inhibitors. ebi.ac.uk This is because the buildup of tyramine can lead to a hypertensive crisis. Research has demonstrated that amezinium antagonizes the response to tyramine. selleckchem.com This action is a direct result of amezinium being a substrate for the uptake-1 transporter, thereby competing with and inhibiting the uptake of other substrates like tyramine. ebi.ac.uk

Comprehensive Integrative Models of Multi-Mechanism Action

Inhibition of norepinephrine reuptake (Uptake-1 inhibition): This increases the concentration and dwell time of norepinephrine in the synaptic cleft. nih.govpatsnap.comnih.gov

Inhibition of intraneuronal MAO-A: This prevents the degradation of norepinephrine within the presynaptic neuron, increasing the amount of neurotransmitter available for release. nih.govnih.govnih.govpatsnap.com

Direct agonism of alpha and beta-1 adrenergic receptors: This leads to direct stimulation of the sympathetic nervous system, causing vasoconstriction and increased heart rate and contractility. medchemexpress.comchemsrc.compatsnap.com

Increased release of norepinephrine: Amezinium facilitates the release of norepinephrine from sympathetic nerve endings. patsnap.compatsnap.com

A comprehensive model suggests that amezinium's sympathomimetic effects are particularly pronounced during states of sympathetic activation, such as orthostatic stress. nih.gov By inhibiting norepinephrine reuptake and degradation, amezinium potentiates the effects of norepinephrine that is released endogenously in response to physiological demands. nih.gov This multifaceted mechanism, involving direct receptor stimulation, inhibition of neurotransmitter reuptake and degradation, and enhanced neurotransmitter release, collectively contributes to its efficacy in treating hypotensive states. patsnap.com

Preclinical Research and Investigational Studies

In Vitro Pharmacological Characterization

Amezinium (B1665968) metilsulfate has demonstrated a multifaceted pharmacological profile in various in vitro settings. Its mechanisms of action include the stimulation of alpha and beta-1 adrenergic receptors, as well as the inhibition of noradrenaline and tyramine (B21549) uptake. wikipedia.orgtargetmol.commedchemexpress.comsmallmolecules.com Furthermore, it acts as an inhibitor of monoamine oxidase (MAO), specifically showing a preference for MAO-A. nih.govnih.gov

Studies have identified amezinium metilsulfate as a sympathomimetic agent that interacts with adrenergic receptors. nih.gov Its activity is attributed to the stimulation of both alpha and beta-1 receptors. targetmol.commedchemexpress.comsmallmolecules.com This interaction with adrenergic receptors is a key component of its mechanism of action.

The sympathomimetic effects of this compound are initiated by its binding to alpha and beta-1 adrenergic receptors, which triggers downstream cellular signaling cascades. As an indirect-acting sympathomimetic, it also impacts postganglionic sympathetic neurons by inhibiting both norepinephrine (B1679862) reuptake and intraneuronal monoamine oxidase. nih.gov This dual action leads to an increase in the availability of norepinephrine at the synaptic cleft, thereby enhancing adrenergic signaling.

Investigations using isolated tissue preparations have provided further insight into the pharmacological properties of this compound. These studies allow for the examination of the drug's effects on specific tissues in a controlled environment, free from systemic physiological influences.

In studies utilizing strips of dog saphenous vein, this compound was shown to induce contraction with an ED50 of 0.55 microM. nih.gov This contractile effect was antagonized by phentolamine, indicating an alpha-adrenergic mechanism. nih.gov Interestingly, after achieving a maximal response, higher concentrations of this compound led to relaxation. nih.gov

The compound also demonstrated an ability to enhance the sensitivity of the tissue to noradrenaline. nih.gov At concentrations of 0.1 and 10 microM, this compound increased the sensitivity to noradrenaline by approximately 3.5 and 11 times, respectively. nih.gov Further investigation revealed that this compound inhibits MAO activity in homogenates of the venous tissue, with a preferential inhibition of MAO-A (IC50 of 5 microM) over MAO-B (IC50 > 1 mM). nih.gov

At a concentration of 10 microM, this compound was found to abolish the accumulation of tritium-labeled noradrenaline ([3H]NA), decrease the formation of deaminated metabolites, and increase the formation of [3H]normetanephrine. nih.gov It also enhanced the efflux of [3H]NA from strips preloaded with the neurotransmitter. nih.gov

Interactive Data Table: Effects of this compound on Dog Saphenous Vein

| Parameter | Concentration (µM) | Observed Effect |

| Contraction (ED50) | 0.55 | Induces contraction |

| Noradrenaline Sensitivity | 0.1 | ~3.5-fold increase |

| Noradrenaline Sensitivity | 10 | ~11-fold increase |

| MAO-A Inhibition (IC50) | 5 | Preferential inhibition |

| MAO-B Inhibition (IC50) | >1000 | Minimal inhibition |

| [3H]NA Accumulation | 10 | Abolished |

Effects on Isolated Tissue Preparations

In Vivo Animal Model Investigations

Animal studies have been crucial in elucidating the systemic effects of this compound, particularly on the cardiovascular system.

In anesthetized animals, this compound has been shown to influence cardiovascular parameters. Its sympathomimetic actions, including the stimulation of alpha and beta-1 receptors and inhibition of noradrenaline reuptake, contribute to its effects on blood pressure and heart rate. wikipedia.orgtargetmol.commedchemexpress.com The drug's ability to elevate blood pressure is a key finding in these in vivo models. nih.gov

Influence on Heart Rate and Blood Pressure in Pithed Rats

In preclinical cardiovascular studies, the pithed rat model is utilized to examine the direct effects of pharmacological agents on the peripheral circulatory system, devoid of central nervous and reflex control mechanisms. Research has demonstrated that this compound exerts a significant influence on both heart rate and arterial blood pressure in this model. The compound has been shown to increase both of these parameters through the stimulation of vascular alpha-adrenoceptors and cardiac beta-1-adrenoceptors.

Table 1: Cardiovascular Effects of this compound in Pithed Rats

| Parameter | Effect | Mediating Adrenoceptors |

|---|---|---|

| Arterial Blood Pressure | Increase | Vascular Alpha-adrenoceptors |

| Heart Rate | Increase | Cardiac Beta-1-adrenoceptors |

Reserpine (B192253) Pretreatment Effects on this compound Action

To investigate the mechanism of action of this compound, particularly its reliance on endogenous catecholamine stores, studies have employed pretreatment with reserpine. Reserpine is known to deplete catecholamines, such as noradrenaline, from sympathetic nerve endings. In reserpine-pretreated animals, the pressor (blood pressure-increasing) effect of this compound was significantly reduced. nih.gov This reduction was observed to be to a similar extent as the reduction in the pressor effect of tyramine, a known indirect-acting sympathomimetic. nih.gov Furthermore, the heart rate-increasing effect of this compound was completely abolished following reserpine pretreatment. nih.gov Interestingly, under these conditions of noradrenaline depletion, high doses of this compound were observed to cause a reduction in heart rate. nih.gov

Table 2: Effect of Reserpine Pretreatment on the Cardiovascular Actions of this compound

| Cardiovascular Parameter | Effect of this compound after Reserpine Pretreatment |

|---|---|

| Blood Pressure | Pressor effect significantly reduced |

| Heart Rate | Tachycardic effect completely abolished; high doses induced a decrease in heart rate |

Ganglionic Blockade Studies with Hexamethonium

To determine if the sympathomimetic effects of this compound are mediated through actions on autonomic ganglia, studies have been conducted using ganglionic blocking agents such as hexamethonium. These investigations have revealed that the cardiovascular actions of this compound, specifically its ability to increase arterial blood pressure and heart rate, were not altered by ganglionic blockade with hexamethonium. nih.gov This finding suggests that this compound acts peripherally and does not exert its primary sympathomimetic effects through stimulation of autonomic ganglia.

Adrenergic Neuron Uptake Studies

The interaction of this compound with adrenergic neurons has been a key area of investigation. Studies have shown that this compound is taken up by adrenergic neurons. nih.gov This uptake is a critical step in its mechanism of action. To confirm the role of this uptake, experiments using inhibitors of the neuronal uptake mechanism (Uptake 1) have been performed. When Uptake 1 was inhibited by desipramine (B1205290), the pressor effect of this compound was reduced. nih.gov This indicates that the accumulation of this compound within the adrenergic neuron is essential for its sympathomimetic activity. As a substrate for Uptake 1, this compound also competitively inhibits the uptake of noradrenaline and tyramine. nih.gov

Interactions with Adrenergic Blocking Drugs (Phentolamine, Propranolol)

To further characterize the adrenoceptors involved in the cardiovascular effects of this compound, studies have been conducted with adrenergic blocking drugs. The alpha-adrenergic blocking drug, phentolamine, was found to antagonize the pressor effect of this compound. nih.gov This confirms that the increase in blood pressure is mediated by the stimulation of alpha-adrenoceptors. Conversely, the beta-adrenergic blocking drug, propranolol, antagonized the heart rate-increasing effect of this compound, indicating that the tachycardia is mediated through beta-adrenoceptors. nih.gov

Table 3: Interaction of this compound with Adrenergic Blocking Drugs

| Adrenergic Blocker | Cardiovascular Effect of this compound | Result of Interaction |

|---|---|---|

| Phentolamine | Blood Pressure Increase | Antagonized |

| Propranolol | Heart Rate Increase | Antagonized |

Disposition and Metabolism Studies using Radiolabeled this compound

The disposition and metabolism of this compound have been systematically investigated in rats using the radiolabeled compound ([14C]-amezinium metilsulfate). Following oral administration, the majority of the radioactivity was excreted in the feces (approximately 72%), with a smaller portion in the urine (around 24%). nih.gov Biliary excretion was also significant, accounting for about 42% of the administered dose. nih.gov

Metabolic profiling revealed that this compound undergoes biotransformation. In plasma and the aorta, both the unchanged parent drug and a glucuronide of hydroxyl amezinium (MIII) were detected. nih.gov The brain, however, showed a different metabolic profile, with the major metabolite being O-demethyl amezinium (MV), and no unchanged drug was detected. nih.gov Urinary metabolites consisted largely of the MIII glucuronide and the unchanged drug. nih.gov The primary biliary metabolite was the MIII glucuronide, while in the feces, both MIII and the parent compound were found. nih.gov

Table 4: Excretion of Radiolabeled this compound in Rats

| Excretion Route | Percentage of Administered Dose |

|---|---|

| Urine | ~24% |

| Feces | ~72% |

| Bile | ~42% |

Table 5: Major Metabolites of this compound in Different Tissues/Fluids in Rats

| Tissue/Fluid | Major Metabolites |

|---|---|

| Plasma/Aorta | Unchanged Amezinium, Glucuronide of Hydroxyl Amezinium (MIII) |

| Brain | O-demethyl Amezinium (MV) |

| Urine | Glucuronide of Hydroxyl Amezinium (MIII), Unchanged Amezinium |

| Bile | Glucuronide of Hydroxyl Amezinium (MIII) |

| Feces | Hydroxyl Amezinium (MIII), Unchanged Amezinium |

Studies on Urinary Retention in Multiple System Atrophy Models

In a clinical context, a study involving patients with MSA suggested that this compound may increase the risk of urinary retention. nih.govnih.gov In these patients, who were being treated for postural hypotension, the administration of this compound was associated with an exacerbation of post-micturition residuals. nih.gov It is proposed that this effect is likely due to the stimulation of both alpha-1B receptors in the vascular wall and alpha-1A/D receptors in the proximal urethra by the sympathomimetic action of the drug. nih.gov

Toxicological Assessments in Preclinical Models

Toxicological assessments are fundamental in preclinical research to characterize the safety profile of a new chemical entity. These studies are conducted in various animal models to identify potential hazards and determine a safe range for potential future studies.

Acute Toxicity Studies in Rodents

Acute toxicity studies are designed to determine the adverse effects of a substance after a single, high-dose exposure. A key parameter derived from these studies is the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population. For this compound, acute toxicity has been evaluated in rodent models. Oral administration in rats established an LD50 of 1330 mg/kg. chemsrc.com

Table 1: Acute Oral Toxicity of this compound in Rodents

| Test Type | Route of Exposure | Species | Dose |

|---|

Data sourced from Yakuri to Chiryo. Pharmacology and Therapeutics. chemsrc.com

Systemic Toxicity and Organ-Specific Effects

Systemic toxicity studies investigate the effects of a substance on the entire organism, particularly after repeated administration over a longer period. These studies are crucial for identifying target organs for toxicity and understanding the dose-response relationship for adverse effects. amazonaws.comrroij.com Preclinical evaluations typically involve detailed examination of various organ systems, including the liver (hepatotoxicity), kidneys (nephrotoxicity), heart, and lungs, through histopathological analysis and monitoring of clinical chemistry and hematology parameters. fiveable.meresearchgate.netnih.gov

While these are standard components of a preclinical toxicology program, detailed published studies focusing specifically on the systemic and organ-specific toxicity of this compound following repeated dosing were not identified in the available research.

Neurotoxicity Investigations

Neurotoxicity assessments in preclinical models aim to detect adverse effects on the structure or function of the central and peripheral nervous system. fiveable.meeuropeanpharmaceuticalreview.com Investigational methods can range from simple functional observational batteries (FOB) that record changes in behavior, autonomic function, and neuromuscular activity, to more complex neurobehavioral tests and detailed neuropathological examinations of brain tissue. europeanpharmaceuticalreview.comvedomostincesmp.ru Given that neurotoxic effects can be a significant reason for the discontinuation of drug development, these studies are a critical safety component. vedomostincesmp.ruscientificarchives.com However, specific preclinical studies detailing a comprehensive neurotoxicity investigation for this compound are not extensively documented in publicly accessible literature.

Carcinogenicity Studies

Carcinogenicity studies are long-term investigations, typically conducted in rodent models, to assess the potential of a substance to cause cancer. researchgate.net These studies are generally required for drugs intended for long-term or chronic intermittent use. The standard approach involves administering the compound to animals (usually rats and mice) for a major portion of their lifespan and subsequently performing a comprehensive evaluation for neoplastic lesions. researchgate.net There is a lack of available published data from specific long-term carcinogenicity bioassays for this compound.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function, fertility, and offspring development. These assessments cover the entire reproductive cycle, including pre-mating, conception, pregnancy, and postnatal development. For this compound, data indicates a potential for developmental toxicity in rodents. A study identified specific developmental abnormalities related to the musculoskeletal system. chemsrc.com The lowest published toxic dose (TDLo) associated with these reproductive effects via the oral route was reported as 1625 mg/kg. chemsrc.com

Table 2: Reproductive and Developmental Toxicity Findings for this compound

| Test Type | Route of Exposure | Dose | Species | Observed Effects |

|---|

Data sourced from Yakuri to Chiryo. Pharmacology and Therapeutics. chemsrc.com

Development of Animal Models for Hypotensive Conditions in this compound Research

This compound is a sympathomimetic agent investigated for its therapeutic potential in treating hypotensive conditions. wikipedia.orgnih.gov The preclinical evaluation of such a compound necessitates the use of relevant animal models that can effectively mimic human hypotensive states. Research on this compound would likely involve animal models of orthostatic (postural) hypotension and other forms of vasoregulatory dysfunction.

Models of orthostatic hypotension can be induced in animals, such as rats, through pharmacological means. This can involve the administration of agents that impair autonomic nervous system reflexes responsible for maintaining blood pressure upon postural changes. Another approach is the use of head-up tilt (HUT) tests in anesthetized or conscious animals to challenge the cardiovascular system's ability to respond to gravitational shifts, thereby simulating the orthostatic stress that causes hypotension in susceptible individuals.

Furthermore, given that this compound has been studied for its utility in managing hypotension during spinal or epidural anesthesia, animal models replicating this specific clinical scenario are also relevant. chemsrc.com These models would involve administering spinal or epidural anesthetics to animals to induce a drop in blood pressure, after which the efficacy of this compound in restoring hemodynamic stability could be assessed. These specialized models are essential for demonstrating proof-of-concept and understanding the mechanism of action before proceeding to clinical investigation.

Clinical Research and Therapeutic Applications

Clinical Pharmacokinetics in Human Subjects

The pharmacokinetic profile of amezinium (B1665968) metilsulfate has been characterized in human subjects, revealing its behavior from absorption to elimination.

Following oral administration, the absorption of amezinium is rapid, with a half-life of approximately 0.6 hours. nih.gov Studies have noted that absorption is preceded by a lag phase, which is dependent on the dissolution time of the tablet formulation. nih.gov After this initial phase, the absorption process itself has a half-life of less than 30 minutes. nih.gov

The terminal elimination half-life, determined from both blood levels and excretion data after intravenous and oral administration, ranges from 9 to 17 hours. nih.gov A separate study in healthy volunteers determined a slow elimination half-life of about 12.0 hours. nih.gov The initial distribution phase is very rapid, with a half-life of less than 10 minutes. nih.gov

| Parameter | Half-Life Value | Source |

|---|---|---|

| Absorption Half-Life | ~0.6 hours | nih.gov |

| Absorption Half-Life (post-lag phase) | < 30 minutes | nih.gov |

| Initial Distribution Half-Life | < 10 minutes | nih.gov |

| Terminal Elimination Half-Life | 9 to 17 hours | nih.gov |

| Elimination Half-Life (separate study) | ~12.0 hours | nih.gov |

Amezinium demonstrates rapid and effective distribution into the body's tissues. nih.govnih.gov The steady-state volume of distribution has been calculated to be between 2 and 3 liters per kilogram (l/kg), indicating good tissue penetration. nih.gov The distribution phase itself has a half-life of approximately 3.0 hours. nih.gov

The primary route of elimination for amezinium and its metabolites is through the kidneys. nih.gov Renal excretion is the predominant pathway, with extrarenal elimination accounting for about 30% of the drug's clearance. nih.gov

A notable characteristic of its renal clearance is that it is not constant. nih.gov Initially, the renal clearance rate can exceed the glomerular filtration rate (GFR) by a factor of four. nih.gov Over time, this rate decreases to values that are similar to the GFR. nih.gov This variable clearance behavior is thought to be influenced by the compound's own pharmacological actions. nih.gov

Studies involving both single and repetitive oral administration have investigated the potential for dose-dependent effects on the pharmacokinetics of this compound. nih.gov Research comparing pharmacokinetic parameters before and after multiple dosing, as well as in studies using different dosage levels, found no indication of dose dependency. nih.gov Furthermore, chronic dosing did not appear to cause any changes in its kinetic parameters. nih.gov

Clinical Efficacy in Orthostatic Hypotension

This compound has been identified as a sympathomimetic drug with therapeutic value for managing low blood pressure conditions, including orthostatic hypotension. patsnap.comwikipedia.org Its mechanism involves affecting postganglionic sympathetic neurons by inhibiting both intraneuronal monoamine oxidase and norepinephrine (B1679862) reuptake. neurology.orgnih.gov

The clinical efficacy of this compound has been specifically examined in patients with severe neurogenic orthostatic hypotension. neurology.orgnih.gov In a study involving five patients with this condition, a single administration raised both supine and sitting mean blood pressures by 15 to 45 mm Hg for a duration of 8 hours. neurology.orgnih.gov This effect was accompanied by a slight increase in plasma norepinephrine levels. neurology.orgnih.gov

Repeated administration produced an increase in sitting blood pressure in three of the patients and led to an improvement of orthostatic symptoms in all patients studied. neurology.orgnih.gov

| Effect Measured | Research Finding | Source |

|---|---|---|

| Change in Mean Blood Pressure (Single Administration) | Increase of 15 to 45 mm Hg (supine and sitting) | neurology.orgnih.gov |

| Duration of Blood Pressure Effect | 8 hours | neurology.orgnih.gov |

| Effect on Plasma Norepinephrine | Slight increase | neurology.orgnih.gov |

| Effect of Repeated Administration | Improvement of orthostatic symptoms in all patients | neurology.orgnih.gov |

Management of Chronic Orthostatic Intolerance

This compound has demonstrated therapeutic value in the treatment of neurogenic orthostatic hypotension, a form of chronic orthostatic intolerance. karger.comnih.gov In a study involving five patients with severe neurogenic orthostatic hypotension, repeated administration of this compound led to an improvement in orthostatic symptoms in all participants. karger.comnih.gov An increase in sitting blood pressure was observed in three of the patients, without causing significant recumbent hypertension. karger.comnih.gov The heart rate was noted to increase in two of the patients. karger.comnih.gov The therapeutic effect is believed to be linked to a slight increase in endogenous norepinephrine in the context of alpha- and beta-adrenoreceptor supersensitivity. karger.comnih.gov

Effects of this compound in Neurogenic Orthostatic Hypotension

| Parameter | Observation | Number of Patients Affected |

|---|---|---|

| Orthostatic Symptoms | Improvement | 5 out of 5 |

| Sitting Blood Pressure | Increase | 3 out of 5 |

| Heart Rate | Increase | 2 out of 5 |

Hemodynamic Effects in Orthostatic Circulatory Disorders

The hemodynamic effects of this compound have been investigated in healthy volunteers subjected to orthostatic stress. In a double-blind, placebo-controlled, randomized trial with six volunteers, oral administration of amezinium led to a notable increase in supine systolic blood pressure by an average of 30 mm Hg. intermountainhealthcare.org During an 80-degree passive head-up tilt, systolic blood pressure remained higher than both pre-treatment and placebo values. intermountainhealthcare.org In contrast, the drug induced only minor alterations in heart rate and diastolic blood pressure when compared to placebo. intermountainhealthcare.org

Furthermore, the study indicated that amezinium possesses positive inotropic properties, as evidenced by its effects on the pre-ejection period corrected for heart rate (PEPc) and the mean velocity of fiber shortening (VCFmean). intermountainhealthcare.org These inotropic effects were more pronounced during the tilt than when the subjects were in a supine position. intermountainhealthcare.org Plasma concentrations of noradrenaline and adrenaline were not affected by amezinium during rest or tilt. intermountainhealthcare.org

Another study involving eight healthy men demonstrated that amezinium increases the vasoconstrictor response to sympathetic stimulation. nih.gov The reduction ratio of finger-tip blood flow (FTBF) during contralateral hand cooling, an index of vasoconstrictor response, was significantly increased after a single oral dose of amezinium compared to placebo. nih.gov

Hemodynamic Effects of this compound

| Parameter | Condition | Effect of this compound |

|---|---|---|

| Supine Systolic Blood Pressure | Resting | Average increase of 30 mm Hg |

| Systolic Blood Pressure | Head-up Tilt | Remained above pre-treatment and placebo values |

| Heart Rate | Resting and Tilt | Minor changes compared to placebo |

| Diastolic Blood Pressure | Resting and Tilt | Minor changes compared to placebo |

| Finger-tip Blood Flow Reduction Ratio | Cold Stimulation | Significantly increased (from 75.9% to 85.1%) |

Prevention of Hemodialysis-Induced Hypotension

There is currently no available scientific literature or clinical trial data specifically investigating the use of this compound for the prevention of hemodialysis-induced hypotension. While other sympathomimetic agents, such as midodrine, have been studied for this indication, the efficacy and safety of this compound in this particular clinical setting have not been established.

Studies in Specific Patient Populations

Patients with Sick Sinus Syndrome

A study involving 15 patients (4 males and 11 females) with sick sinus syndrome and clinical symptoms investigated the effects of this compound. medscape.com Following treatment, the total number of heartbeats over 24 hours, as measured by Holter monitoring, significantly increased from a mean of 78,917 to 85,753. medscape.com The duration of sinus pauses also showed a significant decrease, from a mean of 3.89 seconds to 2.36 seconds. medscape.com Notably, the total number of premature ventricular contractions decreased from a mean of 530 to 123 beats. medscape.com The PQ, QRS, and QTc intervals on the electrocardiogram remained unchanged, and only a slight increase in diastolic blood pressure was observed. medscape.com Clinical symptoms resolved in nearly all patients. medscape.com

Effects of this compound in Patients with Sick Sinus Syndrome

| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | Significance |

|---|---|---|---|

| Total Heart Beats (24h) | 78,917 ± 15,983 | 85,753 ± 17,849 | Significant Increase |

| Sinus Pause Duration (sec) | 3.89 ± 1.24 | 2.36 ± 1.45 | Significant Decrease |

| Premature Ventricular Contractions (24h) | 530 ± 767 | 123 ± 182 | Decrease |

Patients with Multiple System Atrophy (MSA) and Urinary Retention Risk

In a study of five patients with multiple system atrophy (MSA), the administration of this compound for the treatment of postural hypotension was found to exacerbate post-micturition residuals. jwatch.org Over a six-month period, the average post-micturition residual volume increased from 113 ml to 178 ml, representing a 37% increase. jwatch.org This suggests that this compound may increase the risk of urinary retention in this patient population, likely due to its stimulation of alpha1-receptors in both the vascular wall and the proximal urethra. jwatch.org

Use in Spinal/Epidural Anesthesia

The cardiovascular effects of this compound were studied in 25 patients undergoing spinal or epidural anesthesia who experienced a drop in blood pressure of more than 20 mmHg from their baseline. sunnybrook.ca Intravenous administration of amezinium resulted in a significant recovery of blood pressure. sunnybrook.ca In patients who received epidural anesthesia, systolic blood pressure increased by 21% and diastolic blood pressure by 9%. sunnybrook.ca For those who had spinal anesthesia, the systolic and diastolic blood pressure increases were 13% and 6.6%, respectively. sunnybrook.ca A corresponding decrease in heart rate was also observed, with a 6.8% reduction in the epidural group and a 4.5% reduction in the spinal anesthesia group, which was attributed to peripheral vasoconstriction. sunnybrook.ca These findings indicate that this compound acts as a stimulating drug for alpha- and beta-1-receptors, effectively stabilizing systemic blood pressure during spinal and epidural anesthesia. sunnybrook.ca

Cardiovascular Effects of this compound in Spinal/Epidural Anesthesia-Induced Hypotension

| Anesthesia Type | Parameter | Percentage Change |

|---|---|---|

| Epidural Anesthesia | Systolic Blood Pressure | +21% |

| Diastolic Blood Pressure | +9% | |

| Heart Rate | -6.8% | |

| Spinal Anesthesia | Systolic Blood Pressure | +13% |

| Diastolic Blood Pressure | +6.6% | |

| Heart Rate | -4.5% |

Clinical Trial Methodologies and Design for this compound

The clinical evaluation of this compound, a sympathomimetic amine used in the management of orthostatic hypotension, has involved various study designs to ascertain its efficacy and safety. patsnap.com Methodologies have ranged from initial short-term studies to assess immediate hemodynamic effects to longer-term surveillance to monitor for sustained therapeutic benefit and potential adverse effects.

Long-term Efficacy and Safety Surveillance

Long-term efficacy and safety surveillance are crucial for determining the continued benefit and risk profile of a medication used for a chronic condition like orthostatic hypotension. patsnap.com This involves monitoring patients who are taking the drug for extended periods, often as part of post-marketing surveillance or open-label extension studies.

For this compound, long-term surveillance would focus on:

Sustained Efficacy: Assessing whether the initial improvements in blood pressure control and symptoms of orthostatic hypotension are maintained over months or years.

Safety Profile: Identifying any new or cumulative adverse effects that may not be apparent in shorter-term studies.

Table 2: Key Parameters in Long-Term Surveillance of this compound

| Parameter | Method of Assessment | Frequency |

| Blood Pressure | Ambulatory Blood Pressure Monitoring | Annually |

| Orthostatic Symptoms | Patient Questionnaires | Every 6 months |

| Cardiovascular Events | Medical Record Review | Ongoing |

| Renal Function | Serum Creatinine and eGFR | Annually |

Drug Interactions and Polypharmacy Research

Interactions with Other Sympathomimetic Drugs

Concurrent use of amezinium (B1665968) metilsulfate with other sympathomimetic drugs can lead to an amplification of hypertensive effects, significantly increasing the risk of dangerous elevations in blood pressure. drugbank.com The interaction profile, however, depends on the mechanism of the co-administered sympathomimetic agent.

Research findings indicate that amezinium metilsulfate can diminish the effects of indirectly acting sympathomimetics, such as tyramine (B21549). escholarship.org This is because amezinium itself is a substrate for and inhibitor of neuronal uptake (Uptake 1), the same mechanism that indirectly acting sympathomimetics rely on to enter the adrenergic neuron and displace noradrenaline. escholarship.org By competing for this uptake process, amezinium can reduce the efficacy of these drugs. escholarship.org

Conversely, this compound does not appear to modify the action of directly acting sympathomimetic drugs like methoxamine (B1676408) and isoprenaline, which exert their effects by directly stimulating adrenergic receptors and are not subject to Uptake 1. escholarship.org

Table 1: Interaction of this compound with Sympathomimetic Agents

| Interacting Drug Class | Example Drug | Mechanism of Interaction | Clinical Outcome |

|---|---|---|---|

| Indirectly Acting Sympathomimetics | Tyramine | Competition for neuronal uptake (Uptake 1) | Diminished effect of the interacting drug. escholarship.org |

| Directly Acting Sympathomimetics | Methoxamine, Isoprenaline | No interaction at the neuronal uptake level | Unmodified action of the interacting drug. escholarship.org |

Antagonistic Effects with Antihypertensive Medications

The therapeutic action of this compound, which is to raise blood pressure, is fundamentally opposite to the goal of antihypertensive therapy. Consequently, antihypertensive medications may counteract the effectiveness of this compound. drugbank.com

Specific research has demonstrated clear antagonistic effects with adrenergic blocking agents. The pressor (blood pressure-increasing) effect of amezinium is antagonized by alpha-adrenergic blocking drugs like phentolamine. escholarship.org Similarly, the heart rate-increasing effect is antagonized by beta-adrenergic blocking drugs such as propranolol. escholarship.org This highlights the reliance of amezinium's mechanism on the stimulation of both alpha- and beta-adrenoceptors. escholarship.org

Table 2: Antagonistic Effects of Antihypertensive Agents with this compound

| Interacting Drug Class | Example Drug | Mechanism of Antagonism | Clinical Outcome |

|---|---|---|---|

| Alpha-adrenergic Blockers | Phentolamine | Blocks vascular alpha-adrenoceptors stimulated by amezinium-induced noradrenaline release | Antagonism of the blood pressure-increasing effect. escholarship.org |

Concurrent Use with Monoamine Oxidase Inhibitors (MAOIs)

Concurrent administration of this compound with Monoamine Oxidase Inhibitors (MAOIs) is a significant concern and should be avoided due to the risk of severe hypertensive reactions. drugbank.com This interaction is rooted in the fact that this compound itself exhibits MAO-inhibiting properties. escholarship.org

Amezinium is concentrated in sympathetic neurons via the Uptake 1 mechanism, where it causes a specific inhibition of intraneuronal MAO. escholarship.org This inhibition prevents the breakdown of catecholamines like norepinephrine (B1679862), prolonging their action. drugbank.com When an external MAO inhibitor is also present, the breakdown of norepinephrine is further inhibited, both inside and outside the neuron. escholarship.org Pharmacological studies have shown that pretreatment with an MAO inhibitor like nialamide (B1662786) enhances the pressor effect of amezinium, likely by inhibiting extraneuronal MAO as well. escholarship.org This dual inhibition can lead to an excessive accumulation of norepinephrine, resulting in a potentially life-threatening hypertensive crisis. nih.gov

Interactions with Tricyclic Antidepressants (TCAs) and Selective Serotoni n Reuptake Inhibitors (SSRIs)

Interactions between this compound and certain classes of antidepressants can lead to increased cardiovascular risks. drugbank.com

Tricyclic Antidepressants (TCAs), particularly those that are potent inhibitors of noradrenaline reuptake, can significantly alter the effects of this compound. Research has shown that desipramine (B1205290), a TCA that inhibits neuronal uptake (Uptake 1), reduces the pressor effect of amezinium. escholarship.org This is because amezinium relies on this same uptake mechanism to enter the adrenergic neuron to exert its effects, including MAO inhibition and promoting noradrenaline release. By blocking this transport mechanism, desipramine curtails the primary mechanism of action of amezinium. escholarship.org

While specific mechanistic studies on the interaction with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are less detailed in the available literature, the potential for increased cardiovascular risks has been noted. drugbank.com This could be due to complex downstream effects on the cardiovascular system or potential, less characterized, effects on adrenergic signaling.

Table 3: Interaction of this compound with Antidepressants

| Interacting Drug Class | Example Drug | Mechanism of Interaction | Clinical Outcome |

|---|---|---|---|

| Tricyclic Antidepressants (TCAs) | Desipramine | Inhibition of neuronal uptake (Uptake 1), which is required for amezinium's action | Reduced pressor effect of amezinium. escholarship.org |

Impact on Cardiovascular Risks in Concomitant Therapy

The primary therapeutic effect of this compound is to elevate blood pressure and stimulate the heart, which inherently carries cardiovascular risks. drugbank.comnih.gov Concomitant therapy with other drugs can exacerbate these risks. As detailed previously, co-administration with other sympathomimetics can lead to dangerously high blood pressure, while use with MAOIs can provoke a hypertensive crisis. drugbank.com The interaction with TCAs and SSRIs is also noted to increase cardiovascular risks. drugbank.com

Pharmacovigilance Data Analysis for Drug-Drug Interactions

Pharmacovigilance is the science and activity relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. Post-marketing surveillance relies on systems like the FDA's Adverse Event Reporting System (FAERS) and other global databases to detect signals of potential drug-drug interactions that may not have been identified in pre-market clinical trials. harvard.edu These systems analyze spontaneous reports of adverse events to identify statistically significant associations between the use of a combination of drugs and the occurrence of a specific adverse event.

Despite the established theoretical and preclinical basis for interactions with this compound, a review of publicly available literature and drug information databases reveals a lack of specific pharmacovigilance studies or published case series analyzing its drug-drug interactions in a real-world setting. Databases such as DrugBank explicitly state that drug interaction information is not available. This indicates a gap in the post-marketing surveillance data for this compound, highlighting the need for clinicians to rely on established pharmacological principles to predict and manage potential interactions.

Synthesis and Radiochemical Labeling for Research

Chemical Synthesis Pathways for Amezinium (B1665968) Metilsulfate

The established chemical synthesis of Amezinium metilsulfate (designated as LU 1631 in some literature) originates from chloridazon. wikipedia.orgnih.gov The synthesis proceeds through a series of chemical transformations to construct the 4-amino-6-methoxy-1-phenylpyridazinium core structure.

A key pathway involves the following steps:

Halogenation: The process begins with the halogenation of 2-butyne-1,4-diol using chlorine, which results in the formation of mucochloric acid. wikipedia.org

Pyridazone Formation: Mucochloric acid is then treated with phenylhydrazine to yield 1-phenyl-4,5-dichloro-6-pyridazone. wikipedia.org

Amination: The subsequent addition of ammonia leads to the formation of chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone). wikipedia.org

Reduction: Catalytic hydrogenation of chloridazon yields 5-amino-2-phenylpyridazin-3-one. wikipedia.org

Alkylation: The final step to complete the synthesis is the alkylation of the resulting compound with dimethyl sulfate (B86663), which affords this compound. wikipedia.org

The structure of the final compound, 4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate, has been confirmed through various analytical techniques. nih.gov

| Starting Material/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| 2-Butyne-1,4-diol | 2-Butyne-1,4-diol | Initial precursor |

| Mucochloric acid | 2,3-Dichloro-4-oxo-2-butenoic acid | Product of halogenation |

| 1-Phenyl-4,5-dichloro-6-pyridazone | 1-Phenyl-4,5-dichloro-1,6-dihydropyridazin-6-one | Result of reaction with phenylhydrazine |

| Chloridazon | 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone | Product of amination |

| 5-amino-2-phenylpyridazin-3-one | 5-Amino-2-phenyl-3(2H)-pyridazinone | Result of catalytic hydrogenation |

Radiochemical Labeling Techniques (e.g., ¹⁴C, ³H) for Research Applications

For the purpose of conducting metabolic and pharmacokinetic studies, this compound has been successfully labeled with radioactive isotopes, specifically Carbon-14 (¹⁴C) and Tritium (³H). nih.govnih.gov These radiolabeled versions of the compound are crucial for tracing its path and transformation within a biological system.

The microsynthesis of this compound labeled at a specific site with either ¹⁴C or ³H has been described. nih.gov This precise labeling allows researchers to track the molecule and its metabolites with a high degree of accuracy. The use of [¹⁴C]-amezinium metilsulfate has been instrumental in systematic studies of its disposition and metabolism in rats. nih.gov These studies have provided detailed information on blood levels, tissue distribution, and excretion pathways of the drug and its metabolites. nih.gov

Advanced Synthetic Methodologies

While the classical synthesis route for this compound is well-established, ongoing research in synthetic organic chemistry continually introduces more advanced and efficient methodologies. For pyridazine (B1198779) and pyridazinone derivatives in general, modern synthetic approaches often focus on improving yield, reducing the number of steps, employing more environmentally benign reagents, and enabling the synthesis of a wider range of analogues for structure-activity relationship studies.

Although specific literature detailing "advanced" synthetic methodologies exclusively for this compound is not prevalent, developments in the synthesis of related heterocyclic compounds, such as substituted pyridazinones, are relevant. These can include novel cyclization strategies, the use of microwave-assisted synthesis to accelerate reactions, and the application of palladium-catalyzed cross-coupling reactions to introduce diverse substituents. Such advanced methods hold the potential for more efficient and versatile syntheses of this compound and its derivatives in the future.

Future Research Directions and Unanswered Questions

Elucidation of Specific Receptor Subtype Contributions

Amezinium (B1665968) metilsulfate's primary mechanism of action involves the inhibition of norepinephrine (B1679862) reuptake and a direct stimulation of adrenergic receptors. wikipedia.orgnih.gov It is understood to act on both alpha and beta-1 adrenergic receptors. wikipedia.org However, a more granular understanding of its interaction with specific receptor subtypes is a critical area for future investigation. Adrenergic receptors are diverse, with multiple subtypes of both alpha (α1A, α1B, α1D, α2A, α2B, α2C) and beta (β1, β2, β3) receptors, each with distinct tissue distributions and physiological roles.

Future research should aim to:

Quantify the binding affinities of amezinium metilsulfate for the various alpha and beta-adrenergic receptor subtypes.

Characterize the functional consequences of these interactions, determining whether this compound acts as an agonist, antagonist, or partial agonist at each subtype.

Investigate the downstream signaling pathways activated by this compound at each receptor subtype.

A deeper understanding of its receptor pharmacology could explain the nuances of its clinical effects and potentially identify patient populations who might benefit most from its specific profile.

Long-Term Cardiovascular Outcomes Research

The immediate hemodynamic effects of this compound in raising blood pressure are well-documented. nih.govnih.gov However, there is a notable lack of comprehensive, long-term studies evaluating its impact on cardiovascular outcomes. While short-term studies have not indicated significant safety concerns, the chronic nature of conditions like orthostatic hypotension necessitates a thorough understanding of the long-term consequences of treatment.

Key research questions that need to be addressed include:

What is the incidence of major adverse cardiovascular events (MACE), such as myocardial infarction, stroke, and heart failure, in patients on long-term this compound therapy compared to placebo or other treatments?

Does long-term use of this compound lead to adaptive changes in the cardiovascular system, such as cardiac remodeling or alterations in vascular compliance?

Are there specific patient populations (e.g., those with pre-existing cardiac conditions) who are at a higher risk of adverse cardiovascular events with long-term use?

Prospective, long-term observational studies or randomized controlled trials with extended follow-up periods are crucial to address these questions and provide clinicians with the data needed to make informed decisions about the prolonged use of this compound. acc.org

Pharmacogenomic Influences on Response and Adverse Effects

The individual response to many medications, including those acting on the sympathetic nervous system, can be influenced by genetic variations. nih.govderangedphysiology.com As a norepinephrine reuptake inhibitor, the metabolism and therapeutic effects of this compound could be subject to pharmacogenomic influences. Variations in genes encoding drug-metabolizing enzymes, drug transporters, and adrenergic receptors could all play a role in treatment efficacy and the likelihood of adverse effects.

Future pharmacogenomic research on this compound should focus on:

Investigating the role of cytochrome P450 (CYP) enzyme polymorphisms , particularly CYP2D6, which is known to be involved in the metabolism of many sympathomimetic amines and norepinephrine reuptake inhibitors. Genetic variations in CYP2D6 can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which could significantly impact drug clearance and exposure.

Identifying genetic variants in adrenergic receptors that may alter the drug's binding affinity or signaling efficacy.

Exploring the influence of polymorphisms in the norepinephrine transporter gene (SLC6A2) on the drug's primary mechanism of action. nih.gov

Identifying predictive genetic markers could pave the way for a more personalized approach to this compound therapy, allowing for dose adjustments based on an individual's genetic makeup to maximize efficacy and minimize risks.

Development of Novel Formulations for Targeted Delivery

Currently, this compound is available in conventional oral formulations. The development of novel drug delivery systems could offer significant advantages in terms of optimizing its pharmacokinetic profile and improving patient compliance. Research in this area could explore:

Controlled-release formulations that provide a more stable plasma concentration of the drug over time, potentially reducing fluctuations in blood pressure and minimizing side effects.

Targeted delivery systems that could concentrate the drug's action at specific sites within the cardiovascular system, although this is a more complex and long-term goal for a systemically acting drug.

Alternative routes of administration , such as transdermal patches or sublingual films, which could offer convenience and a different pharmacokinetic profile compared to oral administration.

Advances in pharmaceutical technology, such as the use of nanoformulations or specialized polymer-based delivery systems, could be leveraged to create more effective and patient-friendly this compound products.

Comparative Effectiveness Studies with Other Hypotension Therapies

While some studies have compared this compound to other agents for orthostatic hypotension, more comprehensive comparative effectiveness research is needed. neurology.org This research should not only compare its efficacy in raising blood pressure but also evaluate its impact on patient-reported outcomes, quality of life, and long-term safety relative to other available treatments.

Future comparative studies should include:

Head-to-head trials against other commonly used sympathomimetics such as midodrine and droxidopa. nursingcenter.comnih.gov

Evaluation of combination therapies to determine if this compound can be effectively and safely used with other agents for hypotension.

Cost-effectiveness analyses to assess the economic value of this compound in the management of hypotension compared to other therapeutic options.

The table below summarizes the findings of a network meta-analysis comparing droxidopa and midodrine, highlighting the type of comparative data that would be valuable for this compound.

Table 1: Indirect Comparison of Droxidopa and Midodrine for Neurogenic Orthostatic Hypotension

| Outcome | Droxidopa vs. Placebo (95% Credibility Interval) | Midodrine vs. Placebo (95% Credibility Interval) |

|---|---|---|

| SBP Improvement (mmHg) | 1.61 to 8.90 | 11.35 to 22.95 |

| Supine Hypertension Risk Ratio | 0.72 to 2.7 | 1.2 to 20 |

Data from a network meta-analysis of six randomized controlled trials. neurology.org

Exploration of Potential New Therapeutic Indications

The sympathomimetic properties of this compound suggest that its therapeutic utility may extend beyond the treatment of hypotension. drugbank.com Future research could explore its potential application in other clinical conditions characterized by autonomic dysfunction or where an increase in sympathetic tone might be beneficial.

Potential areas for investigation include:

Postural Orthostatic Tachycardia Syndrome (POTS): While seemingly counterintuitive, the vasoconstrictive effects of this compound could potentially help to stabilize blood pressure and reduce the compensatory tachycardia seen in some forms of POTS.

Intradialytic Hypotension: The predictable nature of hypotension during hemodialysis may present an opportunity for prophylactic use of a pressor agent like this compound.

Septic Shock: As an adjunct to other vasopressors, this compound's unique mechanism of action could be explored in the complex hemodynamic management of septic shock.

Any exploration of new indications would require rigorous preclinical and clinical investigation to establish both efficacy and safety in these new patient populations.

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying Amezinium metilsulfate in human plasma?

A validated high-performance liquid chromatography (HPLC) method involves cation-exchange filtration, deproteinization, and UV detection. Key parameters include a lower detection limit of 0.75 ng/mL and a quantification limit of ~2 ng/mL. This method minimizes interference from plasma components and metabolites, ensuring specificity . Column selection (e.g., reversed-phase C18) and extraction techniques (solid-phase vs. liquid-liquid) are critical for reducing artifacts, as demonstrated in uremia patient studies .

Q. Q2. What is the pharmacological mechanism of this compound in modulating blood pressure?

Amezinium acts via dual mechanisms: (1) stimulation of α- and β1-adrenergic receptors to enhance cardiac output and vasoconstriction, and (2) inhibition of norepinephrine and tyramine reuptake, prolonging sympathetic activity. These effects result in sustained blood pressure elevation, particularly in orthostatic hypotension .

Q. Q3. How does this compound compare to other antihypotensive agents (e.g., dihydroergotamine) in clinical efficacy?

Comparative pharmacokinetic studies show Amezinium’s superior bioavailability (~60%) and prolonged elimination half-life (9–17 hours), enabling sustained effects. Clinical trials report better efficacy in treating orthostatic hypotension compared to dihydroergotamine and etilefrine, attributed to its receptor dualism .

Advanced Research Questions

Q. Q4. How can researchers resolve discrepancies in reported pharmacokinetic parameters of this compound across studies?

Discrepancies may arise from variations in assay sensitivity, patient populations (e.g., uremic vs. non-uremic), or extraction methods. To address this:

Q. Q5. What experimental designs are optimal for studying Amezinium’s receptor interaction dynamics?

Use radioligand binding assays with tritiated norepinephrine to quantify uptake inhibition. For receptor stimulation:

Q. Q6. How should researchers address confounding variables in clinical trials evaluating Amezinium’s long-term safety?

- Stratify cohorts by comorbidities (e.g., autonomic dysfunction, renal impairment) to isolate drug effects.

- Monitor plasma metabolite levels (e.g., sulfoconjugates) to assess accumulation risks in renal impairment.

- Use adaptive trial designs with interim analyses to adjust dosing protocols based on early safety signals .

Methodological Guidance for Data Analysis

Q. Q7. What statistical approaches are recommended for analyzing dose-response relationships in Amezinium studies?

- Apply non-linear regression models (e.g., sigmoidal Emax) to quantify EC50 values for receptor effects.

- Use mixed-effects models to account for intra-subject variability in repeated-measures designs.

- For clinical data, Kaplan-Meier analysis can evaluate time-to-event outcomes (e.g., syncope recurrence) .

Q. Q8. How can researchers validate the specificity of Amezinium’s adrenergic effects in complex biological systems?

- Combine knockout animal models (e.g., β1-adrenergic receptor-deficient mice) to isolate receptor-specific responses.

- Utilize siRNA silencing in cell cultures to confirm downstream signaling pathways (e.g., cAMP modulation).

- Cross-validate findings with functional MRI to map central autonomic regulation changes .

Data Presentation and Reproducibility

Q. Q9. What best practices ensure reproducibility in this compound research?

Q. Q10. How should researchers address ethical considerations in studies involving vulnerable populations (e.g., elderly hypotension patients)?

- Obtain informed consent with explicit disclosure of orthostatic challenge risks.

- Include independent data monitoring committees for adverse event oversight.

- Adhere to FAIR data principles for anonymized clinical data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.